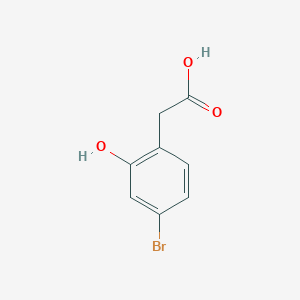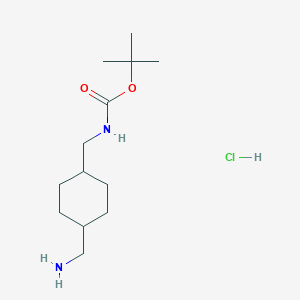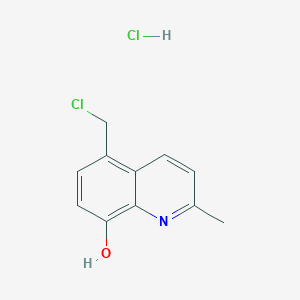![molecular formula C8H4BrN3O B1375689 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde CAS No. 893566-36-4](/img/structure/B1375689.png)
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde
Overview
Description
Scientific Research Applications
Chemical Synthesis and Biological Properties
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde has been used in the synthesis of various complex molecules. Lassagne et al. (2018) describe its use in creating halogenated compounds through deprotometalation-trapping reactions. These compounds have applications in antiproliferative activity and kinase inhibition, which are crucial in cancer research and therapy (Lassagne et al., 2018).
Electrochemical Properties
The electrochemical reduction of pyrido[2,3-b]pyrazines, including 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde, can lead to various dihydro derivatives. These derivatives are notable for their potential in synthesizing tetrahydropyridopyrazines, which have applications in organic chemistry and materials science (Armand et al., 1978).
Crystallography and Molecular Structure
Research by Popek et al. (2019) on the crystal structures of related pyrido[2,3-b]pyrazine derivatives provides insights into the molecular geometry and potential applications of 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde in crystallography and materials science (Popek et al., 2019).
Optical and Thermal Properties
Meti et al. (2017) investigated the optical and thermal properties of pyrrolopyrazine derivatives, which could include compounds like 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde. This research is significant for the development of materials for optoelectronic applications (Meti et al., 2017).
Antimicrobial Agents
Ayyash et al. (2022) synthesized derivatives of pyrazine for use as antimicrobial agents, highlighting the potential use of 7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde in the development of new antibiotics and treatments for infectious diseases (Ayyash et al., 2022).
properties
IUPAC Name |
7-bromopyrido[2,3-b]pyrazine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O/c9-6-3-12-8-7(5(6)4-13)10-1-2-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTOYQGPDAIDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=C(C=N2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1375608.png)
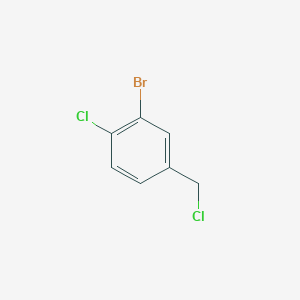
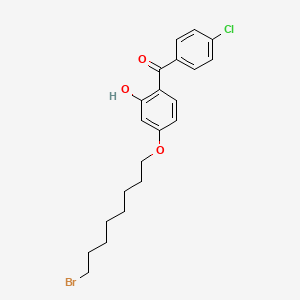
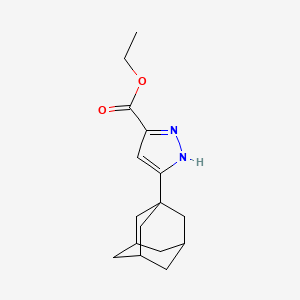
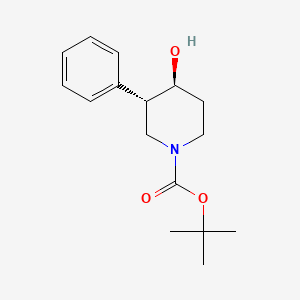
![Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375616.png)
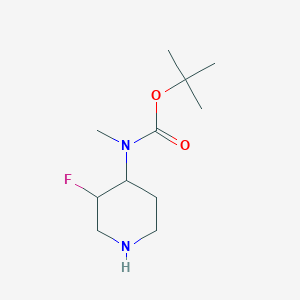
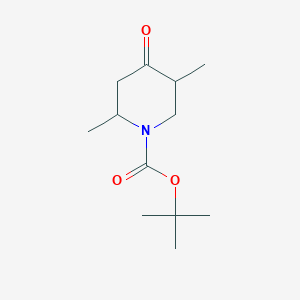
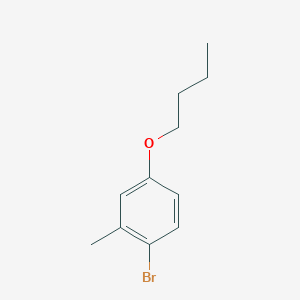
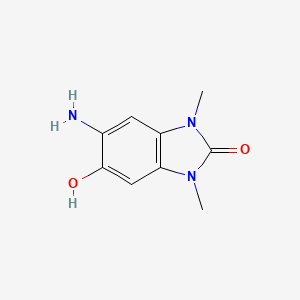
![cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1375622.png)
